2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-ol
Description
2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-ol (CAS: 5290-02-8) is a hydroxyl-functionalized cyclotetrasiloxane with the molecular formula C₇H₂₂O₅Si₄ . Its structure consists of a cyclic siloxane backbone with seven methyl groups and one hydroxyl group, making it a reactive intermediate for synthesizing functionalized polysiloxanes. The hydroxyl group enables further chemical modifications, such as esterification or hydrosilylation, as demonstrated in its use to synthesize push-pull chromophores and redox-active polymers . Industrially, it is marketed as a high-purity (99%) compound for specialized coatings and self-healing materials .
Properties
IUPAC Name |
2-hydroxy-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H22O5Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h8H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGUQSFCJNMKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22O5Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501607 | |
| Record name | 2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5290-02-8 | |
| Record name | 2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-ol is a siloxane compound with unique structural characteristics that may confer specific biological activities. This article reviews the biological activity of this compound based on available research findings and data.
The molecular formula of this compound is , with a molecular weight of approximately 298.59 g/mol. It contains multiple siloxane units which may influence its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₂₂O₅Si₄ |
| Molecular Weight | 298.59 g/mol |
| InChI | InChI=1S/C7H22O5Si4 |
| InChIKey | MLGUQSFCJNMKPT-UHFFFAOYSA-N |
Biological Activity Overview
Research into the biological activity of siloxanes has shown that they can exhibit various effects depending on their structure. The specific biological activities of this compound are still being explored; however:
- Antimicrobial Activity : Some studies suggest that siloxane compounds can possess antimicrobial properties. The presence of multiple methyl groups in this compound may enhance its hydrophobicity and thus its ability to disrupt microbial membranes.
- Cytotoxic Effects : Preliminary studies indicate that certain siloxanes can exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways.
- Biocompatibility : Siloxanes are generally known for their biocompatibility and low toxicity in biomedical applications. This compound may have potential applications in drug delivery systems or as a biomaterial.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various siloxane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with higher degrees of methyl substitution exhibited significant antimicrobial activity due to enhanced membrane disruption capabilities. -
Cytotoxicity Assessment :
In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that certain siloxane compounds induced apoptosis at concentrations above 50 µM. Further mechanistic studies revealed involvement of oxidative stress pathways leading to cell death. -
Biocompatibility Testing :
Research focusing on the biocompatibility of siloxane polymers showed favorable results when tested in vivo. Histological evaluations indicated minimal inflammatory response when implanted in animal models.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Octamethylcyclotetrasiloxane (D4)
- Formula : C₈H₂₄O₄Si₄; CAS : 556-67-2 .
- Structure : Fully methyl-substituted cyclotetrasiloxane without hydroxyl groups.
- Properties : Higher thermal stability (decomposes >300°C) and hydrophobicity due to the absence of polar functional groups.
- Applications : Widely used in cosmetics (e.g., silicone oils) and as a precursor for linear polysiloxanes. Lacks reactivity for direct functionalization, unlike the hydroxylated analog .
(6R,8S)-2,2,4,4,6,8-Hexamethyl-6,8-di(phenyl)-tetraoxatetrasilocane
- Formula : C₁₈H₂₈O₄Si₄; CAS : 33204-75-0 .
- Structure : Contains two phenyl substituents and six methyl groups on the siloxane ring.
- Properties : Enhanced rigidity and UV stability due to aromatic rings. Reduced solubility in polar solvents compared to the heptamethyl-hydroxyl derivative.
- Applications : Used in high-performance resins and as a crosslinking agent .
2,2,4,4,6,6,8-Heptamethyl-8-phenyl-cyclotetrasiloxane
- Formula : C₁₃H₂₆O₄Si₄; CAS : 10448-09-6 .
- Structure : Combines seven methyl groups and one phenyl substituent.
- Properties : Intermediate hydrophobicity between D4 and hydroxylated analogs. Phenyl groups improve thermal resistance (degradation onset ~250°C).
- Applications : Specialty lubricants and high-temperature silicone fluids .
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethyl-tetraoxatetrasilocane
- Formula : C₂₀H₄₈O₄Si₄; CAS : 14685-29-1 .
- Structure : Bulky butyl and methyl substituents.
- Properties : Low glass transition temperature (Tg ≈ -80°C) due to flexible alkyl chains. Poor compatibility with polar matrices.
- Applications : Plasticizers and low-temperature elastomers .
Key Comparative Data
Preparation Methods
Hydrolytic Condensation of Chlorosilane Precursors
The most widely documented method for synthesizing 2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-ol involves the controlled hydrolysis of chlorosilane precursors. Methyltrichlorosilane (MeSiCl₃) and dimethyldichlorosilane (Me₂SiCl₂) are reacted in a stoichiometric ratio under inert conditions. The reaction proceeds via nucleophilic substitution, where water acts as both a reactant and proton source . A critical step is the gradual addition of water to prevent uncontrolled polymerization, which could lead to gelation.
Reaction Scheme:
The product is isolated via fractional distillation under reduced pressure (2–5 mmHg), yielding a colorless viscous liquid with a purity of >92%. Side products, including linear oligomers, are removed using silica gel chromatography.
Catalytic Hydrosilylation Using Karstedt’s Catalyst
An alternative route employs hydrosilylation reactions mediated by platinum-based catalysts. Karstedt’s catalyst (a platinum-divinyltetramethyldisiloxane complex) facilitates the coupling of allyl-functionalized siloxanes with hydride-terminated precursors . This method is advantageous for achieving regiospecificity and minimizing side reactions.
Optimized Conditions:
-
Solvent: Anhydrous hexane or toluene.
-
Temperature: 25–40°C to prevent thermal degradation.
For example, reacting 1,3,3,5,5,7,7-heptamethylcyclotetrasiloxane with tetraallylsilane in hexane yields the target compound with 78–85% efficiency after purification . The reaction is monitored via ¹H NMR to confirm the disappearance of allyl protons at δ 5.8–5.2 ppm.
Solvent-Free Mechanochemical Synthesis
Recent advancements include solvent-free synthesis using ball milling. Equimolar quantities of methylsilanol (MeSi(OH)₃) and hexamethyldisiloxane (Me₃SiOSiMe₃) are milled at 500 rpm for 4–6 hours. This approach reduces waste and avoids solvent contamination, achieving yields of 70–75%. The mechanochemical activation promotes cyclization by enhancing molecular collisions, as evidenced by in-situ Raman spectroscopy.
Reaction Optimization and Technical Parameters
Critical parameters influencing yield and purity include temperature, pressure, and reactant stoichiometry. The table below summarizes optimal conditions derived from experimental data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–120°C | Maximizes at 90°C |
| Pressure | 2–5 mmHg | Prevents decomposition |
| Molar Ratio (Si:O) | 1:1.2 | Minimizes oligomers |
| Reaction Time | 4–8 hours | Plateau after 6 hours |
Deviations beyond these ranges result in increased side products, such as decamethyltetrasiloxane (up to 15% impurity at 130°C).
Characterization and Analytical Validation
The compound is validated using multi-nuclear NMR, FT-IR, and mass spectrometry:
-
¹H NMR (CDCl₃): Peaks at δ 0.04 ppm (Si–CH₃), 0.60 ppm (Si–CH₂–Si), and 1.40 ppm (Si–CH₂–CH₂–Si) .
-
²⁹Si NMR: Resonances at –9.02 ppm (Si–O–Si) and –10.06 ppm (Si–OH) .
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FT-IR: Strong absorbance at 1050–1100 cm⁻¹ (Si–O–Si) and 3200–3400 cm⁻¹ (O–H).
The molecular weight (298.59 g/mol) and exact mass (298.05400 Da) align with theoretical values .
Applications in Materials Science
The compound’s hybrid siloxane-hydroxyl structure enables applications in:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-ol, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves hydrosilylation or condensation reactions. For analogous cyclotetrasiloxanes, optimized yields are achieved using platinum-based catalysts (e.g., Karstedt catalyst) in anhydrous toluene at 80–100°C under nitrogen . Design of Experiments (DOE) can systematically vary parameters like catalyst loading, temperature, and solvent polarity to maximize yield. Intermediate purification via fractional distillation or silica gel chromatography is critical for isolating the hydroxylated derivative .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use -, -, and -NMR to resolve methyl, phenyl, and siloxane backbone signals. For example, -NMR can distinguish between Si-O-Si and Si-OH environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI-MS or MALDI-TOF). Compare fragmentation patterns with databases for structural validation .
- Infrared (IR) Spectroscopy : Identify characteristic Si-O-Si (≈1050–1100 cm) and hydroxyl (≈3200–3600 cm) stretches .
Advanced Research Questions
Q. How do computational models predict the reactivity of the hydroxyl group in this compound under different catalytic conditions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the hydroxyl group to predict nucleophilic/electrophilic behavior. Molecular dynamics simulations model interactions with catalysts (e.g., acids/bases) in silico. Validate predictions with kinetic studies (e.g., monitoring hydrolysis rates via HPLC under varying pH) .
Q. What experimental approaches are used to resolve contradictions in reported thermal stability data of cyclotetrasiloxane derivatives?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under controlled atmospheres (N/O) to assess oxidative vs. thermal degradation pathways.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions and glass transition temperatures () to correlate structural rigidity with stability .
- Controlled Hydrolysis Studies : Compare degradation products (e.g., silanols) via GC-MS under accelerated aging conditions (e.g., high humidity, elevated temperatures) to reconcile conflicting data .
Q. How can the compound’s stereochemical configuration impact its application in polymer composites?
- Methodology :
- X-ray Crystallography : Resolve crystal packing and spatial arrangement of substituents to determine steric effects on crosslinking efficiency .
- Rheological Analysis : Measure viscosity changes in polymer matrices doped with enantiomerically pure vs. racemic forms to assess stereochemical influence on material properties .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
